(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane
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Overview
Description
(S,S)-3-Boc-3,6-Diazabicyclo[320]heptane is a bicyclic compound featuring a diazabicyclo structure with a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chiral precursors.
Cyclization: A key step involves the cyclization reaction to form the bicyclic structure.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups.
Reduction: Reduction reactions can modify the bicyclic structure or the Boc protecting group.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the design of enzyme inhibitors or as a ligand in biochemical assays.
Industry: It can be utilized in the production of advanced materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing reactive sites that can further interact with biological molecules.
Comparison with Similar Compounds
3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the placement of nitrogen atoms and the absence of the Boc group.
7-Oxabicyclo[2.2.1]heptane: This compound features an oxygen atom in the bicyclic structure, offering different reactivity and applications.
Uniqueness: (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane is unique due to its specific stereochemistry and the presence of the Boc protecting group, which provides stability and allows for selective deprotection under controlled conditions. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-10(2,3)14-9(13)12-5-7-4-11-8(7)6-12/h7-8,11H,4-6H2,1-3H3/t7-,8+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGWXZRHRQUYTA-JGVFFNPUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CNC2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CN[C@@H]2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635274 |
Source
|
Record name | tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956276-42-9 |
Source
|
Record name | tert-Butyl (1S,5S)-3,6-diazabicyclo[3.2.0]heptane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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